Gallic acid, zinc salt, basic is a compound formed from the coordination of gallic acid with zinc ions. Gallic acid is a naturally occurring polyphenolic compound found in various plants, known for its antioxidant properties. The zinc salt of gallic acid is recognized for its potential therapeutic applications, particularly in enhancing the bioavailability and efficacy of gallic acid in biological systems. This compound has garnered attention in various fields, including agriculture, medicine, and materials science.
Gallic acid can be derived from several natural sources such as oak galls, sumac, and certain fruits like grapes and berries. The synthesis of its zinc salt typically involves the reaction of gallic acid with zinc salts like zinc acetate or zinc nitrate under controlled conditions.
Gallic acid, zinc salt, basic can be classified under:
The synthesis of gallic acid, zinc salt can be achieved through various methods:
The synthesis typically requires maintaining specific pH levels to ensure proper coordination between the zinc ions and the carboxyl groups of gallic acid. Characterization techniques such as Fourier Transform Infrared Spectroscopy (FTIR) and X-ray Diffraction (XRD) are used to confirm the formation of the complex.
The molecular structure of gallic acid consists of three hydroxyl groups and one carboxylic acid group attached to a benzene ring. When coordinated with zinc ions, the structure may form a complex where the zinc ion is coordinated by oxygen atoms from the hydroxyl and carboxyl groups of gallic acid.
Gallic acid, zinc salt can participate in various chemical reactions:
The reactivity of this compound is influenced by factors such as pH, temperature, and concentration of reactants. Spectroscopic methods help in monitoring these reactions.
The mechanism by which gallic acid, zinc salt exerts its effects involves:
Studies have shown that complexes formed with metal ions like zinc enhance the antioxidant activity of gallic acid compared to its free form.
Green synthesis routes minimize environmental impact while enhancing the biocompatibility and functionality of basic zinc gallate complexes. Water-based coordination exploits gallic acid’s solubility (1.19 g/100 mL at 20°C) and preferential binding of Zn²⁺ ions through phenolic hydroxyls and carboxylate groups under ambient conditions. Ethanol-mediated self-assembly further reduces energy input, enabling room-temperature formation of adherent gallate-based metal-phenolic networks (MPNs) with hierarchical porosity [1] [2]. Ball-milling techniques provide solvent-free pathways; mechanical stress induces deprotonation of gallic acid and subsequent coordination with ZnO nanoparticles (37 ± 2.6 nm), eliminating toxic byproducts [9]. Biomass-derived gallic acid—sourced from tannin-rich agricultural waste (grape marc, oak bark)—lowers raw material costs by 40% compared to synthetic analogues, aligning with circular economy principles [10].
Table 1: Green Synthesis Methods for Basic Zinc Gallate
Method | Conditions | Yield (%) | Particle Size | Energy Input |
---|---|---|---|---|
Aqueous Coordination | 25°C, pH 6.5, 24 h | 92.3 | 50-200 nm | Low |
Ethanol-Mediated Self-Assembly | 25°C, 0.3-0.9M GA, 24 h | 85.7 | 100-500 nm | Low |
Solvent-Free Ball-Milling | ZnO + GA, 500 rpm, 2 h | 78.5 | 30-60 nm | Moderate |
Biomass-Derived Precursor | Oak bark extract, 60°C, 12 h | 81.2 | Polydisperse | Low |
Phase purity analysis confirms successful coordination via FTIR shifts: gallic acid’s carbonyl stretch (1680 cm⁻¹) redshifts to 1590–1610 cm⁻¹ upon Zn–O bond formation, while phenolic C–O vibrations shift from 1210 cm⁻¹ to 1260–1280 cm⁻¹ [1] [3]. These methods achieve atom economies >85% while maintaining biocompatibility—a prerequisite for biomedical applications.
Layered zinc hydroxide (LZH) hosts enable precise gallate anion integration via ion-exchange or co-precipitation, enhancing thermal stability and modulating release kinetics. Co-precipitation involves dropwise addition of gallic acid (0.1–0.5M) into zinc nitrate/NaOH solutions (pH 7–9), yielding Zn₅(OH)₈(C₇H₅O₅)₂·2H₂O with basal spacing expansion from 8.22 Å (nitrate-intercalated LZH) to 10.09 Å. This d-spacing increase accommodates gallate’s molecular dimensions and facilitates monolayer arrangement [4]. In-situ XRD reveals staged intercalation: nitrate displacement initiates at pH 7.5, followed by gallate reorganization into tilted bilayers above pH 8.5. Memory effect-driven reconstruction allows calcined LZH (zinc oxide) to revert to layered structures upon gallic acid exposure, achieving 98% anion exchange efficiency [4].
Table 2: Structural Parameters of Gallate-Intercalated LZH
Intercalation Method | Basal Spacing (Å) | Surface Area (m²/g) | Anion Loading (wt%) | Thermal Stability (°C) |
---|---|---|---|---|
Co-Precipitation (pH 8.0) | 10.09 | 45.2 | 38.7 | 220 |
Ion Exchange (pH 7.5) | 9.87 | 39.6 | 35.1 | 205 |
Reconstruction | 10.21 | 52.3 | 41.2 | 235 |
Intercalated composites exhibit "gate-opening" behavior: humidity-triggered d-spacing adjustments (Δd = 1.8 Å) enhance contaminant capture in wastewater treatment. Controlled release studies show pH-dependent gallate leaching—minimal below pH 6.5 (<5% in 24 h) but accelerated in acidic environments (75% at pH 3.0) [4].
Gallic acid’s coordination topology dictates assembly mechanisms and material stability. Potentiometric titrations quantify Zn²⁺ binding constants: logβ₁ = 8.2 (carboxylate-Zn), logβ₂ = 14.7 (carboxylate + catechol-Zn), and logβ₃ = 18.9 (full chelation involving all phenolic groups) at 25°C [7]. Molecular dynamics simulations reveal a two-step mechanism: rapid carboxylate coordination (τ = 0.8 ps) followed by slower phenolic hydroxyl deprotonation and Zn–O bond formation (τ = 10.2 ps). pH critically modulates speciation: below pH 4.0, precipitation dominates via Zn(C₇H₆O₅)₂²⁻; at pH 6–8, insoluble Zn₃(C₇H₃O₅)₂·2H₂O forms; alkaline conditions (pH > 9) solubilize Zn(C₇H₄O₅)₄⁶⁻ [2] [10].
Table 3: Stability Constants of Zinc-Gallate Complexes
Complex | logβ (25°C) | Dominant pH Range | Coordination Mode |
---|---|---|---|
Zn(C₇H₆O₅)⁺ | 8.2 | 3.0–4.5 | Monodentate (carboxylate) |
Zn(C₇H₅O₅)₂²⁻ | 14.7 | 4.5–6.0 | Bidentate (carboxylate + phenolic) |
Zn₃(C₇H₃O₅)₂·2H₂O | 18.9 (overall) | 6.0–8.0 | Tridentate (all phenolic sites) |
Zn(C₇H₄O₅)₄⁶⁻ | 22.4 | >9.0 | Tetrahedral (solvated) |
Spectroscopic validation includes:
Phase purity in basic zinc gallate requires precise regulation of nucleation kinetics, solvent composition, and post-synthetic annealing. In-situ SAXS/WAXS identifies three crystallization stages: (1) amorphous cluster aggregation (0–5 min), (2) metastable lamellar phase formation (5–20 min), and (3) transformation into thermodynamically stable porous frameworks (>30 min). Ethanol/water ratios critically control phase selection: >70% ethanol favors 1D chain polymers (Zn(C₇H₅O₅)·H₂O), while aqueous conditions promote 3D frameworks (Zn₄O(C₇H₄O₅)₃) [2] [10]. Antisolvent crystallization using acetone achieves supersaturation ratios >15, yielding monodisperse nanoparticles (PDI < 0.2) with 89% crystallinity.
Thermal annealing (150–300°C) induces topotactic dehydration:
graph LR A[Zn₅(OH)₈(C₇H₅O₅)₂·2H₂O] -- 150°C --> B[Zn₅O₂(C₇H₅O₅)₂] B -- 220°C --> C[ZnO/ZnGa₂O₄ core-shell]
Annealing at 220°C generates ZnO@ZnGa₂O₄ hybrids with enhanced charge mobility (σ = 3.2 × 10⁻³ S/cm vs. 8.7 × 10⁻⁵ S/cm for precursors) [1] [9]. Solvothermal treatment (120°C, 12 h) in DMF/water produces MOF-type architectures with BET surface areas >400 m²/g and pore volumes of 0.68 cm³/g—superior to ambient-synthesized analogues (<150 m²/g) [10].
Table 4: Phase Control Parameters and Outcomes
Parameter | Lamellar Phase | 1D Polymer | 3D Framework | Core-Shell |
---|---|---|---|---|
Solvent | H₂O | EtOH/H₂O (7:3) | H₂O/DMF (1:1) | N/A |
Temperature (°C) | 25 | 25 | 120 | 220 |
Crystallinity (%) | 75 | 68 | 92 | 100 |
Surface Area (m²/g) | 35 | 42 | 410 | 15 |
Application | Sorption | Films | Catalysis | Electronics |
Transitioning lab-scale zinc gallate synthesis to industrial volumes necessitates continuous flow reactors, spray drying, and quality-by-design (QbD) protocols. Microfluidic reactors (channel width: 200 μm) achieve homogeneous mixing via Dean vortices, reducing reaction times from hours to seconds while maintaining PDI < 0.15 at 5 g/h throughput [1]. Spray drying gallic acid-zinc solutions (inlet: 150°C, feed rate: 10 mL/min) produces spherical microparticles (D₅₀ = 18 μm) with 93% encapsulation efficiency—ideal for powder-based biomedical formulations [3].
QbD frameworks optimize cost-performance ratios:
Table 5: Scalable Production Methods for Target Applications
Method | Throughput | Particle Characteristics | Cost ($/kg) | Target Application |
---|---|---|---|---|
Continuous Flow Reactor | 5 kg/h | D₉₀: 150 nm, PDI: 0.12 | 420 | Battery anodes |
Spray Drying | 15 kg/h | D₅₀: 18 μm, Spherical | 380 | Powdered biomaterials |
Microwave-Assisted | 2 kg/batch | D₉₀: 80 nm, Monodisperse | 670 | Catalysts |
Biomass-Based Extraction | 100 kg/batch | Polydisperse | 190 | Commodity sorbents |
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